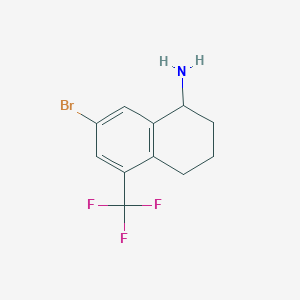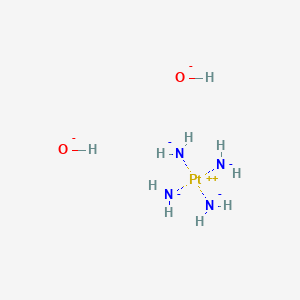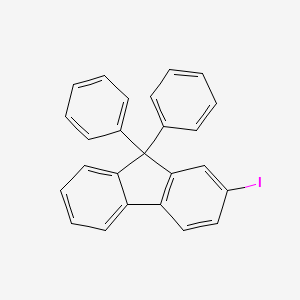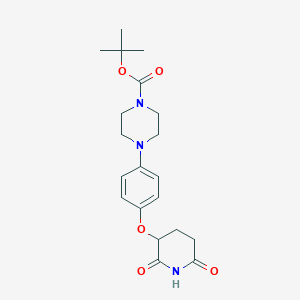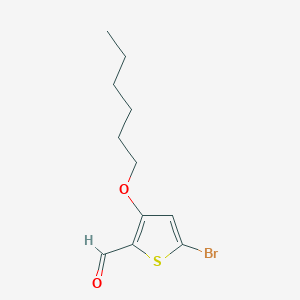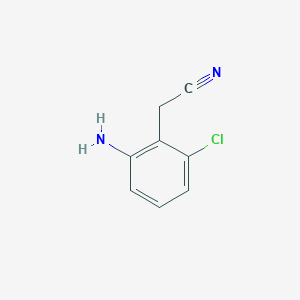
2-(2-Amino-6-chlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-6-chlorophenyl)acetonitrile is an organic compound with a molecular formula of C8H7ClN2. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring substituted with a chlorine atom. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-chlorophenyl)acetonitrile typically involves the reaction of 2-amino-6-chlorobenzaldehyde with a suitable cyanide source. One common method is the Strecker synthesis, where the aldehyde reacts with ammonium chloride and potassium cyanide in an aqueous medium to form the desired nitrile compound. The reaction conditions usually involve mild temperatures and a slightly acidic pH to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-Amino-6-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Amino-6-chlorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-(2-Amino-6-chlorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-Amino-4-chlorophenyl)acetonitrile
- 2-(2-Amino-6-bromophenyl)acetonitrile
- 2-(2-Amino-6-fluorophenyl)acetonitrile
Uniqueness
2-(2-Amino-6-chlorophenyl)acetonitrile is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties to the molecule. This makes it a valuable intermediate in the synthesis of compounds with tailored biological activities. The chlorine atom can also influence the reactivity of the compound in various chemical reactions, making it distinct from its analogs with different halogen substitutions.
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
2-(2-amino-6-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3H,4,11H2 |
InChIキー |
WHYUEVAIJMPJNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
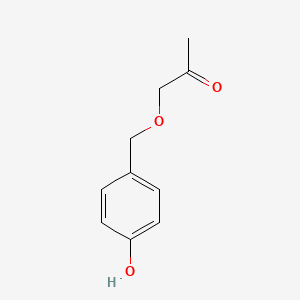
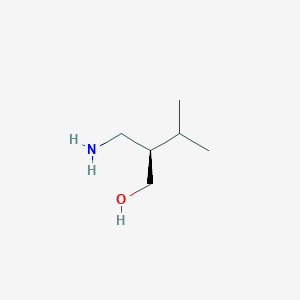
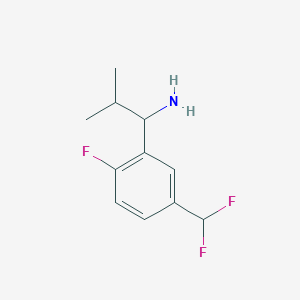
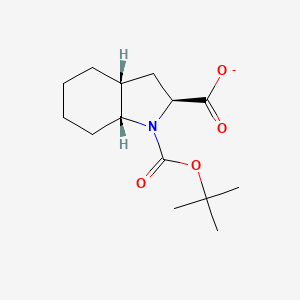
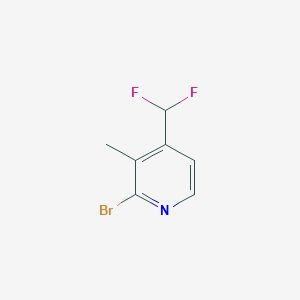
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
